molecular formula C15H19ClN2O B2836535 1-(6-chloropyridine-3-carbonyl)-2-methyl-octahydro-1H-indole CAS No. 1390238-83-1

1-(6-chloropyridine-3-carbonyl)-2-methyl-octahydro-1H-indole

Cat. No.: B2836535
CAS No.: 1390238-83-1
M. Wt: 278.78
InChI Key: WUAGWUIINBDNQX-UHFFFAOYSA-N
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Description

1-(6-chloropyridine-3-carbonyl)-2-methyl-octahydro-1H-indole is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a chloropyridine moiety attached to an indole structure, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-chloropyridine-3-carbonyl)-2-methyl-octahydro-1H-indole typically involves the reaction of 6-chloropyridine-3-carbonyl chloride with an appropriate indole derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is scaled up with careful control of reaction parameters to ensure consistency and quality of the final product. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1-(6-chloropyridine-3-carbonyl)-2-methyl-octahydro-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(6-chloropyridine-3-carbonyl)-2-methyl-octahydro-1H-indole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(6-chloropyridine-3-carbonyl)-2-methyl-octahydro-1H-indole involves its interaction with specific molecular targets. The chloropyridine moiety can bind to enzymes or receptors, modulating their activity. This interaction may trigger a cascade of biochemical events, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-chloropyridine-3-carbonyl)pyrrolidin-3-ol
  • Benzyl 1-(6-chloropyridine-3-carbonyl)pyrrolidine-2-carboxylate
  • Fluorinated pyridines

Uniqueness

1-(6-chloropyridine-3-carbonyl)-2-methyl-octahydro-1H-indole is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

(6-chloropyridin-3-yl)-(2-methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O/c1-10-8-11-4-2-3-5-13(11)18(10)15(19)12-6-7-14(16)17-9-12/h6-7,9-11,13H,2-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUAGWUIINBDNQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2CCCCC2N1C(=O)C3=CN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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